molecular formula C21H24N4O4S2 B2979372 N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851978-62-6

N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Numéro de catalogue: B2979372
Numéro CAS: 851978-62-6
Poids moléculaire: 460.57
Clé InChI: VVHOCNYXGDVBKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Formula: C₂₁H₂₄N₄O₄S₂
Molecular Weight: 460.6 g/mol
CAS Number: 851978-62-6
Structural Features:

  • A benzohydrazide core substituted with a 4-(piperidin-1-ylsulfonyl) group at the para position.
  • The hydrazide nitrogen is linked to a 4-ethoxy-substituted benzo[d]thiazole moiety.

Propriétés

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-2-29-17-7-6-8-18-19(17)22-21(30-18)24-23-20(26)15-9-11-16(12-10-15)31(27,28)25-13-4-3-5-14-25/h6-12H,2-5,13-14H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOCNYXGDVBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a piperidine sulfonamide group, which is hypothesized to influence its biological activity. The structural formula can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Research indicates that compounds similar to N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide exhibit various mechanisms of action:

  • Antimicrobial Activity : The compound has shown promising in vitro activity against Mycobacterium tuberculosis (Mtb). In a study, derivatives demonstrated significant inhibition with minimum inhibitory concentration (MIC) values ranging from 100 to 250 µg/mL against Mtb strains .
  • Anticancer Activity : The compound may interfere with tubulin polymerization, a mechanism shared by several anticancer agents. Related piperazine derivatives have exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely tied to its structural features. The presence of the benzothiazole and piperidine groups appears crucial for enhancing activity:

Compound Substituent MIC (µg/mL) Inhibition (%)
7aH25098
12aH10099

Table 1 summarizes the MIC and inhibition percentages of selected derivatives, indicating that modifications in substituents can significantly affect potency .

Case Studies

Several studies have explored the biological activity of compounds related to N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide:

  • Anti-Tubercular Activity : A recent study evaluated various benzothiazole derivatives against Mtb H37Rv. Compounds with similar structures showed promising anti-tubercular properties, with selected compounds achieving better bioavailability and selectivity compared to traditional treatments .
  • Cytotoxicity in Cancer Models : In vitro studies using breast cancer cell lines demonstrated that certain piperazine derivatives exhibited cytotoxicity comparable to established chemotherapeutics, suggesting potential repurposing for cancer treatment .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Effects

A series of structurally related benzohydrazide derivatives with variations in substituents on the benzothiazole ring and sulfonyl-piperidine groups have been synthesized and studied. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N'-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide (Target Compound) 851978-62-6 C₂₁H₂₄N₄O₄S₂ 460.6 4-Ethoxybenzothiazole; unmodified piperidine sulfonyl group
N'-(4-Methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide 851977-89-4 C₂₀H₂₂N₄O₃S₂ 430.5 Methyl instead of ethoxy on benzothiazole; reduced lipophilicity
4-((2-Ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide 851979-01-6 C₂₁H₂₃FN₄O₃S₂ 462.6 Fluorine at benzothiazole position 4; 2-ethylpiperidine sulfonyl group
N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide 851978-93-3 C₂₀H₂₁FN₄O₃S₂ 448.5 Fluorine on benzothiazole; 2-methylpiperidine sulfonyl group
4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide 325987-71-1 C₂₀H₂₁Cl₂N₃O₄S₂ 502.4 Bis(2-chloroethyl)sulfamoyl group instead of piperidine sulfonyl; benzamide (not hydrazide)

Key Observations :

  • Substituent Effects on Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to methyl or fluorine substituents, which may enhance tissue penetration but reduce aqueous solubility .
  • For example, 2-ethylpiperidine derivatives (CAS 851979-01-6) exhibit higher molecular weights and distinct pharmacokinetic profiles .
  • Biological Activity Trends : Compounds with electron-withdrawing groups (e.g., fluorine at position 4 of benzothiazole) show improved antimicrobial and antitumor activities in related benzohydrazide derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide?

  • Methodology: The synthesis of thiazole derivatives often involves condensation reactions under reflux. For example, ethanol with LiCl as a catalyst has been used to synthesize analogous hydrazine-linked thiazoles (e.g., compounds 22b–22d in ). Key parameters include:
  • Solvent: Ethanol or acetone (dry conditions for moisture-sensitive steps).
  • Catalysts: LiCl or Pd-based catalysts for coupling reactions.
  • Temperature: Reflux (70–80°C) for 4–6 hours.
  • Purification: Recrystallization from methanol or ethyl acetate, followed by filtration and drying.
    Reference: Synthesis protocols for structurally similar compounds in and .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology:
  • Melting Point Analysis: Compare experimental values with theoretical predictions (e.g., >280°C for high-purity solids; ).
  • Spectroscopy:
  • 1H/13C NMR: Confirm functional groups (e.g., sulfonyl, piperidinyl, and hydrazide peaks).
  • IR: Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹).
  • HPLC: Assess purity (>95% for biologically active compounds; ).
    Reference: Analytical techniques described in and .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

  • Methodology:
  • NF-κB Pathway Analysis: Use luciferase reporter assays to measure prolonged NF-κB activation (e.g., as demonstrated for piperidin-1-ylsulfonyl-containing compounds in ).
  • Dose-Response Studies: Evaluate adjuvant potentiation at concentrations ranging from 1–50 µM.
  • Gene Knockdown: siRNA targeting TLR signaling components to confirm pathway specificity.
    Reference: Mechanistic approaches in .

Q. How do structural modifications (e.g., substituents on the benzothiazole or piperidine rings) impact bioactivity?

  • Methodology:
  • SAR Studies: Synthesize derivatives with varied substituents (e.g., halogenation, methoxy groups) and test antimicrobial or anti-inflammatory activity.
  • Computational Modeling: Dock modified structures into target proteins (e.g., TLR4/MD2 complex) using AutoDock Vina.
  • Data Interpretation: Correlate logP values with membrane permeability (e.g., trifluoromethyl groups enhance lipophilicity; ).
    Reference: SAR frameworks in and .

Critical Analysis of Contradictions

  • Synthetic Yield Variability: reports yields >39% for hydrazine derivatives, while notes yields as low as 6% for sterically hindered analogs. This highlights the need for tailored optimization (e.g., microwave-assisted synthesis to improve efficiency).
  • Biological Activity: Piperidin-1-ylsulfonyl derivatives in show adjuvant activity, whereas emphasizes antimicrobial effects. Context-dependent bioactivity suggests multi-target potential requiring further validation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.